![molecular formula C24H25N3O B2827780 N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433698-37-4](/img/structure/B2827780.png)
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline
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Overview
Description
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The process can be summarized as follows:
Reactants: Ortho-phenylenediamine and benzaldehyde derivatives.
Oxidizing Agent: Sodium metabisulfite.
Solvent: Mixture of solvents, often including hexane and water.
Conditions: Mild temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The separation and purification of the final product are typically achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug with a similar benzimidazole core.
Navelbine: Another benzimidazole-based anticancer agent.
Alectinib: A benzimidazole derivative used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Biological Activity
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and comparisons with similar compounds, along with relevant case studies and research findings.
Overview of the Compound
This compound is characterized by its complex structure, which includes a dimethylamino group and a phenoxypropyl substituent. This structural uniqueness contributes to its potential therapeutic applications.
Property | Value |
---|---|
IUPAC Name | N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline |
Molecular Formula | C24H25N3O |
Molecular Weight | 373.48 g/mol |
CAS Number | 433698-37-4 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Effects
The compound also demonstrates antimicrobial properties. Preliminary studies suggest that it possesses both antibacterial and antifungal activities. Its mechanism may involve disrupting the cell membrane integrity of pathogens, leading to cell death. Comparative studies with other benzimidazole derivatives indicate that this compound's unique substituents enhance its efficacy against resistant strains of bacteria.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in DNA replication and repair, which is pivotal in cancer therapy.
- Receptor Modulation : It may also interact with cellular receptors that regulate apoptosis, promoting programmed cell death in cancer cells.
- Signal Transduction Interference : By interfering with signaling pathways such as the MAPK/ERK pathway, it alters cellular responses to growth factors.
Study on Anticancer Activity
A study published in 2022 evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
Navelbine | Anticancer | 10 |
Osimertinib | Anticancer | 0.5 |
Alectinib | Anticancer | 0.8 |
N,N-dimethyl... | Anticancer & Antimicrobial | 15 (cancer), 32 (bacteria) |
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26(2)20-15-13-19(14-16-20)24-25-22-11-6-7-12-23(22)27(24)17-8-18-28-21-9-4-3-5-10-21/h3-7,9-16H,8,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVOVNYYGZAQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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